4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one
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Overview
Description
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is a chemical compound with the molecular formula C16H18O3 and a molecular weight of 258.312 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy-substituted naphthalene ring, and a pentanone structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 6-methoxynaphthaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(6-methoxynaphthalen-2-yl)pentanoic acid.
Reduction: Formation of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentanol.
Substitution: Formation of 4-hydroxy-4-(6-ethoxynaphthalen-2-yl)pentan-2-one.
Scientific Research Applications
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one: Similar structure but with a shorter carbon chain.
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the naphthalene ring.
Uniqueness
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is unique due to the presence of both a methoxy-substituted naphthalene ring and a hydroxy-pentanone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
220689-89-4 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one |
InChI |
InChI=1S/C16H18O3/c1-11(17)10-16(2,18)14-6-4-13-9-15(19-3)7-5-12(13)8-14/h4-9,18H,10H2,1-3H3 |
InChI Key |
KJNJXKOIFUPTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
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